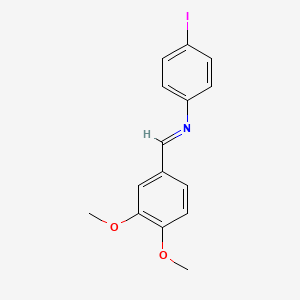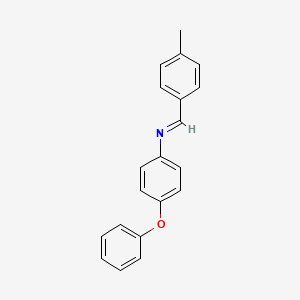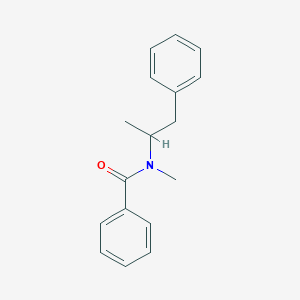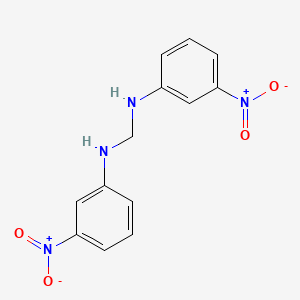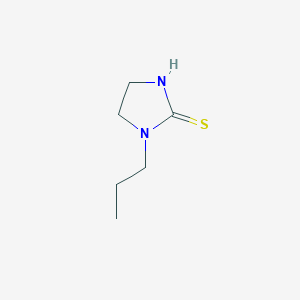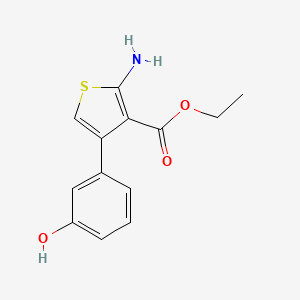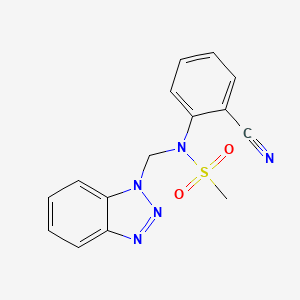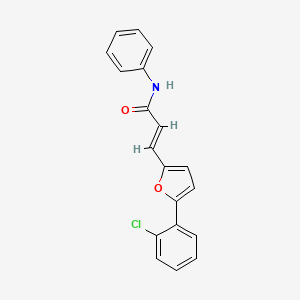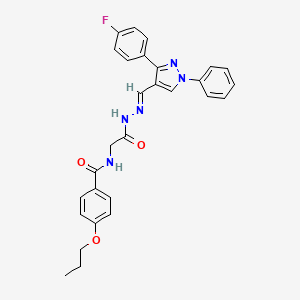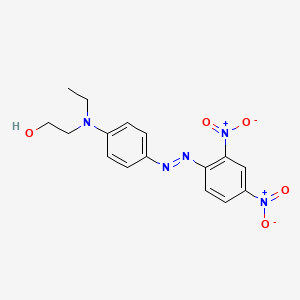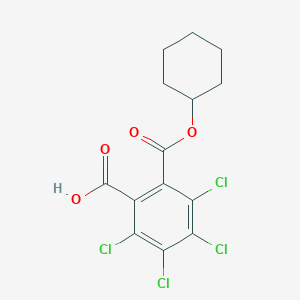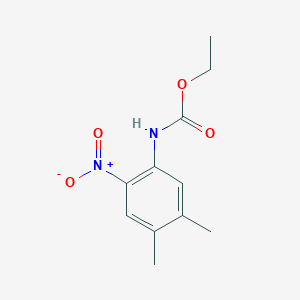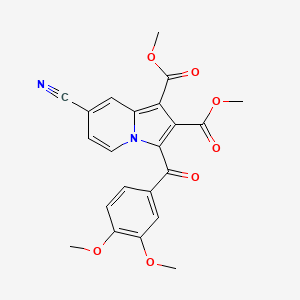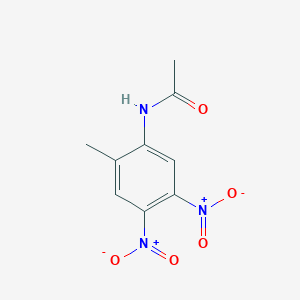![molecular formula C21H16O2 B15076180 (7-Methylbenzo[a]anthracen-5-yl) acetate CAS No. 60049-71-0](/img/structure/B15076180.png)
(7-Methylbenzo[a]anthracen-5-yl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Methylbenzo[a]anthracen-5-yl) acetate: is a chemical compound with the molecular formula C20H16O2 It is a derivative of benzo[a]anthracene, a polycyclic aromatic hydrocarbon (PAH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (7-Methylbenzo[a]anthracen-5-yl) acetate typically involves the acetylation of 7-methylbenzo[a]anthracene. This can be achieved through the reaction of 7-methylbenzo[a]anthracene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and catalyst concentration, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (7-Methylbenzo[a]anthracen-5-yl) acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (7-Methylbenzo[a]anthracen-5-yl) acetate is used as a precursor for the synthesis of more complex organic molecules. Its aromatic structure makes it a valuable intermediate in the preparation of various derivatives.
Biology and Medicine: This compound is studied for its potential biological activity. Derivatives of benzo[a]anthracene have been investigated for their anticancer properties, and this compound may serve as a lead compound in drug development.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Wirkmechanismus
The mechanism of action of (7-Methylbenzo[a]anthracen-5-yl) acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting normal cellular processes. This intercalation can lead to the inhibition of DNA replication and transcription, which is a mechanism of action for many anticancer agents.
Vergleich Mit ähnlichen Verbindungen
7,12-Dimethylbenz[a]anthracene: Another derivative of benzo[a]anthracene, known for its carcinogenic properties.
Benzo[a]pyrene: A well-known PAH with significant environmental and health impacts.
Chrysene: A PAH with a similar structure but different substitution patterns.
Uniqueness: (7-Methylbenzo[a]anthracen-5-yl) acetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
60049-71-0 |
|---|---|
Molekularformel |
C21H16O2 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
(7-methylbenzo[a]anthracen-5-yl) acetate |
InChI |
InChI=1S/C21H16O2/c1-13-16-8-4-3-7-15(16)11-20-17-9-5-6-10-18(17)21(12-19(13)20)23-14(2)22/h3-12H,1-2H3 |
InChI-Schlüssel |
OTVQILAVNDJSHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C3=CC=CC=C3C2=CC4=CC=CC=C14)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


